3,3-Diethyl-4-oxoazetidin-2-yl propionate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

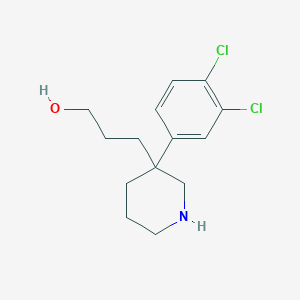

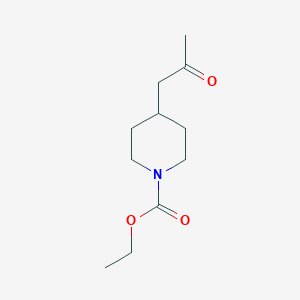

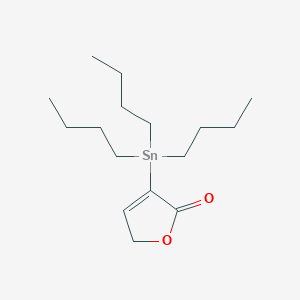

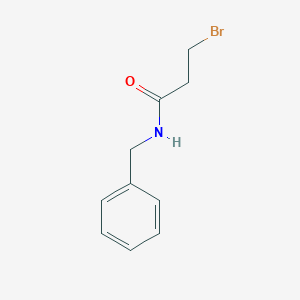

“3,3-Diethyl-4-oxoazetidin-2-yl propionate” is a research chemical with the CAS number 142935-44-2 . It has a molecular weight of 199.25 and a molecular formula of C10H17NO3 .

Molecular Structure Analysis

The molecular structure of “3,3-Diethyl-4-oxoazetidin-2-yl propionate” is represented by the formula C10H17NO3 . The InChI representation of the molecule isInChI=1S/C10H17NO3/c1-4-7(12)14-9-10(5-2,6-3)8(13)11-9/h9H,4-6H2,1-3H3,(H,11,13) . Physical And Chemical Properties Analysis

The physical and chemical properties of “3,3-Diethyl-4-oxoazetidin-2-yl propionate” include its molecular weight (199.25 g/mol) and molecular formula (C10H17NO3) . Additional properties such as melting point, boiling point, and density were not found in the search results .Wissenschaftliche Forschungsanwendungen

Human Neutrophil Elastase Inhibitors

- Scientific Field: Medicinal Chemistry

- Summary of Application: A series of 3,3-diethylazetidine-2,4-dione based thiazoles were designed and synthesized as new human neutrophil elastase (HNE) inhibitors .

- Methods of Application: The representative compounds were tested for their HNE inhibitory activity. The most active compounds demonstrated high stability under physiological conditions .

- Results: The representative compounds exhibited high HNE inhibitory activity with IC50 values of 35.02–44.59 nM, with a mixed mechanism of action . Most compounds showed high and broad-spectrum antiproliferative activity against human leukemia (MV4-11), human lung carcinoma (A549), human breast adenocarcinoma (MDA-MB-231), and urinary bladder carcinoma (UMUC-3), with IC50 values of 4.59–9.86 μM .

Antimicrobial Evaluation

- Scientific Field: Pharmaceutical Chemistry

- Summary of Application: A new series of ethyl 3-(3-chloro-2-(2-oxido-2-(4-substituted phenoxy)benzo[d]-dioxaphosphol-5-yl)-4-oxoazetidin-1-yl)thiophene-2-carboxylates were synthesized .

- Methods of Application: The synthesized compounds were evaluated for their antimicrobial activity .

- Results: This study describes the antimicrobial activity of the newly synthesized analogues .

Therapeutic Potential of Quinoline Derivatives

- Scientific Field: Medicinal Chemistry

- Summary of Application: Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc. They are present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

- Methods of Application: Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .

- Results: Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .

Anticancer, Antimicrobial and Antioxidant Potential of Novel Derivatives

- Scientific Field: Pharmaceutical Chemistry

- Summary of Application: A series of 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives were synthesized .

- Methods of Application: The newly synthesized conjugates were evaluated for their anticancer potential using MCF-7 cell lines .

- Results: The study describes the anticancer, antimicrobial, and antioxidant potential of the newly synthesized analogues .

Safety And Hazards

The safety data sheet (SDS) for “3,3-Diethyl-4-oxoazetidin-2-yl propionate” provides information on its hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

Eigenschaften

IUPAC Name |

(3,3-diethyl-4-oxoazetidin-2-yl) propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-4-7(12)14-9-10(5-2,6-3)8(13)11-9/h9H,4-6H2,1-3H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUBRNMPSDDATF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1C(C(=O)N1)(CC)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Diethyl-4-oxoazetidin-2-yl propionate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B178342.png)